2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Its intricate structure suggests potential for diverse chemical reactions and interactions, contributing to its significance in the realm of chemical engineering and drug development.
Preparation Methods
The synthesis of 2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride involves several steps. One common method includes the reaction of phenol with ethyl acetoacetate, followed by the addition of nitrobenzene and anhydrous aluminum chloride . This reaction is typically carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, acetic acid, and N,N-dimethylmethylene ammonium chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives with high efficiency .
Scientific Research Applications
2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride has significant applications in scientific research. It is used in the development of pharmaceuticals, particularly in drug design and synthesis . Its unique structure allows for diverse chemical interactions, making it valuable in organic synthesis and chemical research.
Mechanism of Action
The mechanism of action of 2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride stands out due to its unique structure and diverse applications. Similar compounds include indole derivatives, which also exhibit various biological activities and have significant applications in pharmaceuticals and chemical research . the specific chemical interactions and applications of this compound make it a valuable compound in its own right.
Properties
IUPAC Name |
2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-11(2)16(3)8-9-18-15(17)14-10-19-12-6-4-5-7-13(12)20-14;/h4-7,11,14H,8-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVGNRKZHAIJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCOC(=O)C1COC2=CC=CC=C2O1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660934 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.